molecular formula C7H16O B1361373 2,2-Dimethylpentan-1-ol CAS No. 2370-12-9

2,2-Dimethylpentan-1-ol

Cat. No. B1361373
CAS RN: 2370-12-9
M. Wt: 116.2 g/mol
InChI Key: QTOMCRXZFDHJOL-UHFFFAOYSA-N
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Description

2,2-Dimethylpentan-1-ol is a chemical compound with the molecular formula C7H16O . It is also known by other names such as Neoheptanol .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylpentan-1-ol can be represented by the InChI code: 1S/C7H16O/c1-4-5-7(2,3)6-8/h8H,4-6H2,1-3H3 . This structure can be viewed using specific software .


Physical And Chemical Properties Analysis

2,2-Dimethylpentan-1-ol has a molecular weight of 116.2 . It is a liquid at room temperature . The density is 0.82g/cm3 , and it has a boiling point of 146.6ºC at 760mmHg .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Research on derivatives of 2,2-dimethylpentan-1-ol has contributed to understanding hydrogen bonding and molecular structures. A study of 1-ferrocenyl-2,2-dimethylpropan-1-ol revealed that molecules are linked by hydrogen bonds, forming ribbons around crystallographic axes, with disordered molecules having R and S enantiomers in common sites (Li, Ferguson, Glidewell, & Zakaria, 1994).

Chemical Synthesis and Pheromones

The compound's derivatives have applications in chemical synthesis, such as in the preparation of sex pheromones for pine sawflies. For instance, the enantioselective lipase-catalyzed transesterification of erythro-3,7-dimethylpentadecan-2-ol, a precursor to the diprionyl acetate used by female pine sawflies as a sexual pheromone, was successfully carried out (Lundh, Smitt, & Hedenström, 1996).

Intermolecular Hydrogen Bonding

Further studies on the acid−amide intermolecular hydrogen bonding have shown that 2,2-dimethylbutynoic acid with a pyridone terminus acts as its self-complement in molecular recognition, forming an intermolecularly hydrogen-bonded dimer. This finding was observed in various contexts including X-ray diffraction, NMR experiments, and vapor pressure osmometry (Wash, Maverick, Chiefari, & Lightner, 1997).

Organocatalysis

The compound also finds relevance in organocatalysis. 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a derivative, can effectively catalyze asymmetric Michael addition. This process involves hydrogen bonding between the catalyst and the reactant, contributing to the understanding of catalyzing mechanisms (Cui, 2008).

High-Temperature Chemical Reactions

In high-temperature conditions, 2,2-dimethylpropan-1-ol (neopentanol) dissociates primarily by the scission of a C-C bond yielding tert-butyl and hydroxymethyl radicals. This dissociation is dominated by bond scission yielding radical products, which has implications for understanding chemical reactions under extreme conditions (Banyon & Tranter, 2023).

Conformational Analysis and Molecular Dynamics

The dynamics of 2,2-dimethylbutan-1-ol (a related compound) have been studied using field cycling 1H NMR relaxometry, providing insights into molecular reorientations, overall molecular motions, and self-diffusion coefficients. This research helps in understanding the physical properties of such compounds in various phases, including the supercooled regime (Carignani et al., 2018).

Safety And Hazards

2,2-Dimethylpentan-1-ol is classified under GHS07 for safety . It is highly flammable and may be harmful if in contact with skin or if inhaled . It is advised to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it .

properties

IUPAC Name

2,2-dimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-5-7(2,3)6-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOMCRXZFDHJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178363
Record name 2,2-Dimethylpentan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpentan-1-ol

CAS RN

2370-12-9
Record name 2,2-Dimethyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2370-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neoheptanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoheptanol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62666
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Record name 2,2-Dimethylpentan-1-ol
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Record name 2,2-dimethylpentan-1-ol
Source European Chemicals Agency (ECHA)
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Record name NEOHEPTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
K Nguyen, P Sutter, P Kraft - Synthesis, 2017 - thieme-connect.com
Since the nucleophilic opening of isobutylene oxide competes with the formation of polyethers, the 2,2-dimethyl-1,4-dioxabutane moiety constitutes the most important cost driver in the …
Number of citations: 6 www.thieme-connect.com
V Pokorný, V Štejfa, K Růžička… - Physical Chemistry …, 2021 - pubs.rsc.org
Hydrogen bonding in liquids of the constitution isomers of heptan-1-ol mixed with 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquids (ILs), [Cnmim][NTf2], is …
Number of citations: 3 pubs.rsc.org
X Xu, F Luan, H Liu, Y Gao - Journal of Computational Science & …, 2011 - asocse.org
_________________________________________________________ Quantitative structure-property relationship (QSPR) models, which could predict odor threshold of aliphatic …
Number of citations: 2 www.asocse.org
OE Odutayo, BE Adegboye, EA Omonigbehin… - Molecules, 2021 - mdpi.com
Terminalia catappa L. (tropical almond) is a nutritious fruit found mainly in the tropics. This study is aimed to establish the naturally biotransformed molecules and identify the probiotic …
Number of citations: 2 www.mdpi.com
R Mueller, J Yang, C Duan, E Pop… - Journal of medicinal …, 2004 - ACS Publications
Long hydrocarbon chain ethers with bis-terminal hydroxyl or carboxyl groups have been synthesized and evaluated for their potential to favorably alter lipid disorders including …
Number of citations: 23 pubs.acs.org
DC Oniciu, JLH Dasseux, J Yang… - Journal of medicinal …, 2006 - ACS Publications
A series of long (11−15) hydrocarbon chain diols and diacids with various central functional groups and terminal gem-dimethyl or -methyl/aryl substituents was synthesized and …
Number of citations: 15 pubs.acs.org
I Shiina, J Shibata, R Ibuka, Y Imai… - Bulletin of the Chemical …, 2001 - journal.csj.jp
An effective method for the preparation of 8-membered ring enone, (4S,5R,7R,8R)-4,8-bis(benzyloxy)-7-(t-butyldimethylsiloxy)-5-(4-methoxybenzyloxy)-2,6,6-trimethylcyclooct-2-enone (…
Number of citations: 47 www.journal.csj.jp
S Nian, Z Yu, X Tan, X Gan, M Huang… - Letters in Drug …, 2018 - ingentaconnect.com
Background: Dyslipidemia is a serious threat to human health. The objective of our research was to develop effective FXR antagonists against dyslipidemia. Methods: Herein we …
Number of citations: 2 www.ingentaconnect.com
S Saaidpour - Iranian Journal of Mathematical Chemistry, 2014 - ijmc.kashanu.ac.ir
Quantitative structure-property relationship (QSPR) for estimating the adsorption of aliphatic alcohols onto activated carbon were developed using substructural molecular fragments (…
Number of citations: 8 ijmc.kashanu.ac.ir
J Mulzer, A Mantoulidis, E Öhler - The Journal of Organic …, 2000 - ACS Publications
Total syntheses of the microtubule stabilizing antitumor drugs epothilone B and D are described, starting from optically pure (S)-malic acid and methyl (R)-3-hydroxy-2-methylpropionate…
Number of citations: 180 pubs.acs.org

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